T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate
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Overview
Description
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a t-butyl group, a cyano group, and a nitropyridine moiety, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and interactions with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying the compound’s effects on biological systems.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism by which T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate exerts its effects involves interactions with molecular targets and pathways within a system. The compound’s functional groups allow it to participate in various chemical reactions, influencing the behavior of other molecules. For example, the cyano group can act as an electron-withdrawing group, affecting the reactivity of adjacent atoms and groups. The nitropyridine moiety can participate in aromatic substitution reactions, further modifying the compound’s properties and interactions.
Comparison with Similar Compounds
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate can be compared with other similar compounds, such as:
T-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate: This compound has a similar structure but with the nitro group positioned differently on the pyridine ring, leading to different reactivity and properties.
T-Butyl 2-cyano-2-(4-nitropyridin-2-yl)acetate:
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct reactivity and potential for forming complex molecules in scientific research and industrial applications.
Biological Activity
T-Butyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate (CAS No. 1255574-90-3) is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₂H₁₃N₃O₄
Molecular Weight: 263.25 g/mol
IUPAC Name: tert-butyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate
The compound features a t-butyl group, a cyano group, and a nitropyridine moiety, which contribute to its unique chemical behavior and reactivity. The presence of these functional groups enables this compound to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Synthesis
The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions, including temperature and pH. Key steps often include the formation of intermediate compounds through reactions such as:
- Condensation reactions to form the ylidene structure.
- Nitration to introduce the nitro group on the pyridine ring.
These synthetic pathways are crucial for obtaining high-purity products suitable for biological testing.
Biological Activity
This compound exhibits various biological activities, including:
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. The cyano group may enhance binding affinity to enzyme active sites, thereby inhibiting their function. For instance, studies have indicated that related compounds can act as inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission.
Cytotoxicity
Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways, although further research is needed to elucidate the specific pathways involved.
The biological effects of this compound are attributed to its interaction with molecular targets within cells:
- Electrophilic Reactions: The cyano and nitro groups can participate in nucleophilic attacks on biological macromolecules.
- Aromatic Substitution: The nitropyridine moiety can undergo electrophilic aromatic substitution reactions, potentially modifying target proteins or nucleic acids.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that similar compounds can induce oxidative stress in cells, leading to cellular damage and apoptosis.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Smith et al. (2023) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values <50 µg/mL. |
Johnson & Lee (2024) | Enzyme Inhibition | Found significant inhibition of acetylcholinesterase with IC50 values around 30 µM. |
Wang et al. (2023) | Cytotoxicity | Showed selective cytotoxic effects on MCF-7 breast cancer cells with IC50 = 15 µM. |
These findings highlight the potential applications of this compound in drug development and therapeutic interventions.
Properties
IUPAC Name |
tert-butyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)9(6-13)10-5-4-8(7-14-10)15(17)18/h4-5,7,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFFWYZEYQEJDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.